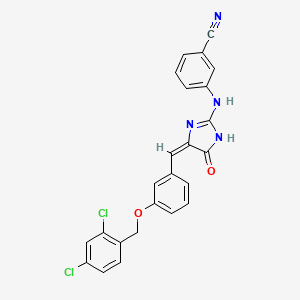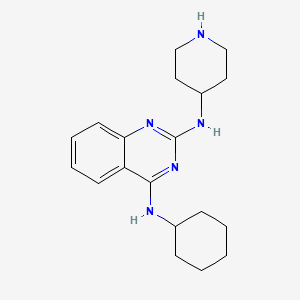
Rasp-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rasp-IN-1: is a lipophilic compound known for its potential in inhibiting macular degeneration. It has been studied for its biological activity within the retina, particularly in animal models . The compound’s chemical formula is C16H16N2O2, and it has a molecular weight of 268.31 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Rasp-IN-1 involves multiple synthetic steps, typically starting from commercially available precursors. The exact synthetic route and reaction conditions are proprietary and not widely published. general organic synthesis techniques such as condensation reactions, cyclization, and purification steps like recrystallization or chromatography are likely involved.
Industrial Production Methods: Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions for larger batches, ensuring consistent quality and yield, and adhering to safety and environmental regulations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: Rasp-IN-1 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Rasp-IN-1 has several scientific research applications, including:
Chemistry: Used as a model compound to study lipophilicity and its effects on chemical reactivity.
Biology: Investigated for its role in cellular processes and interactions with biological membranes.
Medicine: Explored for its potential in treating macular degeneration and other retinal diseases.
Mechanism of Action
Rasp-IN-1 exerts its effects by interacting with specific molecular targets and pathways. It is known to inhibit reactive aldehyde species, which are involved in various pathological processes . The compound binds to these species, preventing them from causing cellular damage and inflammation. This mechanism is particularly relevant in conditions like macular degeneration, where reactive aldehyde species play a significant role .
Conclusion
This compound is a promising compound with diverse applications in scientific research and medicine. Its unique properties and mechanism of action make it a valuable tool in the study and treatment of various diseases, particularly those involving reactive aldehyde species.
Properties
Molecular Formula |
C16H16N2O2 |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
2-(5-amino-2-phenyl-1,3-benzoxazol-6-yl)propan-2-ol |
InChI |
InChI=1S/C16H16N2O2/c1-16(2,19)11-8-14-13(9-12(11)17)18-15(20-14)10-6-4-3-5-7-10/h3-9,19H,17H2,1-2H3 |
InChI Key |
PMUCJUMJDCRIRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC2=C(C=C1N)N=C(O2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


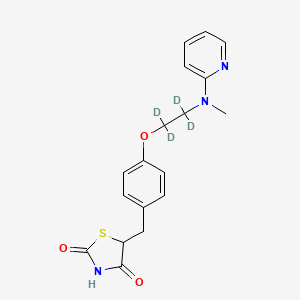
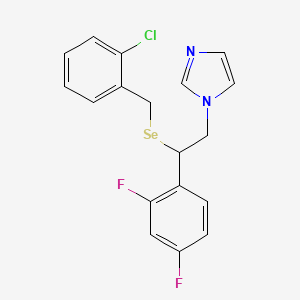
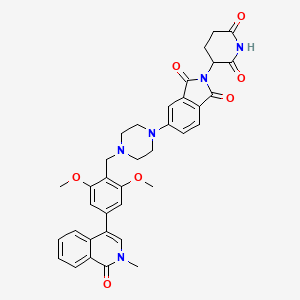
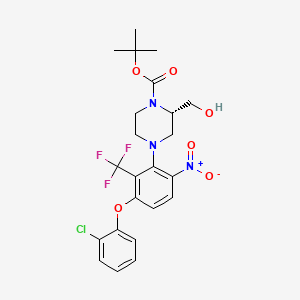

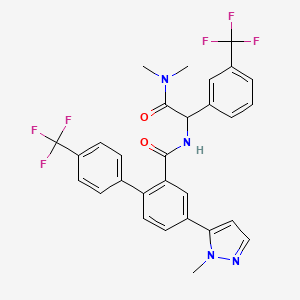
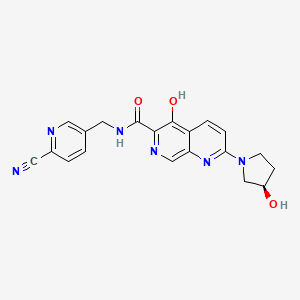
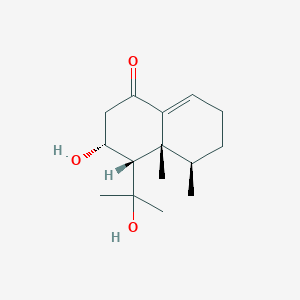
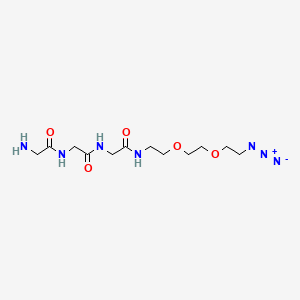
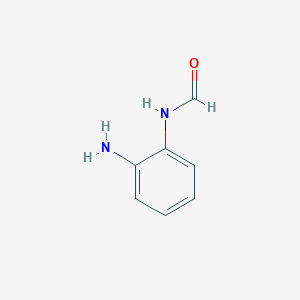
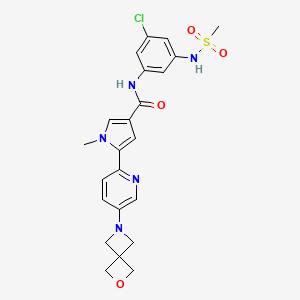
![(3aR,6aS)-N-[6-(2-methylindazol-5-yl)pyridazin-3-yl]-2-(oxan-4-ylmethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-amine](/img/structure/B15137979.png)
